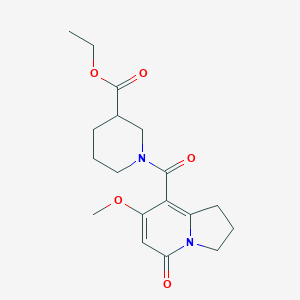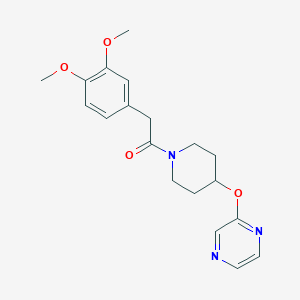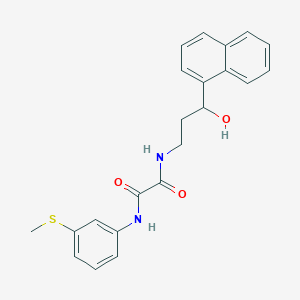![molecular formula C17H12ClN3O4S B2517819 2-クロロ-N-[4-(2-メトキシフェニル)-1,3-チアゾール-2-イル]-5-ニトロベンズアミド CAS No. 312743-80-9](/img/structure/B2517819.png)
2-クロロ-N-[4-(2-メトキシフェニル)-1,3-チアゾール-2-イル]-5-ニトロベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide is a useful research compound. Its molecular formula is C17H12ClN3O4S and its molecular weight is 389.81. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
アポトーシスの誘導物質
この化合物は、アポトーシスの強力な誘導物質として同定されています 。アポトーシスは、多細胞生物で起こるプログラムされた細胞死のプロセスです。この特性は、癌の新しい治療法の開発に役立つ可能性があります。
細胞増殖の阻害剤
この化合物は、細胞増殖に対して強力な阻害効果を示しました 。これは、癌など、異常な細胞増殖を特徴とする病気の治療に特に役立つ可能性があります。
チューブリン重合の阻害
この化合物は、チューブリン重合を阻害することが判明しました 。チューブリンは、生きた細胞の細胞質にあるタンパク質フィラメントとチューブのネットワークである細胞骨格の必須成分であるタンパク質です。この特性は、癌細胞の細胞骨格を破壊することを目的とした薬剤の開発に利用できる可能性があります。
癌モデルにおける有効性
この化合物は、MX-1ヒト乳癌およびPC-3前立腺癌マウスモデルにおいて有効性を示しました 。これは、このタイプの癌の治療薬として開発される可能性があることを示唆しています。
ABCトランスポーターPgp-1への耐性
この化合物は、ABCトランスポーターPgp-1を過剰発現する細胞で有効であることが判明しました 。Pgp-1は、細胞から異物を排出するタンパク質であり、多くの場合、癌細胞で過剰発現し、多剤耐性を引き起こします。Pgp-1の基質ではない化合物は、この耐性を克服できる可能性があります。
第二高調波発生
議論中の化合物とは直接関係していませんが、類似の構造を持つ化合物である2-クロロ-4-ニトロアニリンの新規多形は、800 nmレーザービームで照射すると、リン酸二水素カリウム(KDP)から得られるものよりも2倍高い第二高調波発生(SHG)を生み出すことが判明しました 。これは、議論中の化合物が、さまざまな科学的および技術的用途で利用できる可能性のある興味深い光学特性を持ち得ることを示唆しています。
Safety and Hazards
生化学分析
Biochemical Properties
2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as monooxygenases, which are involved in oxidative reactions. The interaction between 2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide and these enzymes can lead to the modulation of metabolic pathways and the alteration of cellular processes .
Cellular Effects
The effects of 2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in certain cancer cell lines by activating caspases and other apoptotic proteins. Additionally, 2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide can affect the expression of genes involved in cell cycle regulation and stress responses .
Molecular Mechanism
The molecular mechanism of action of 2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide involves its binding interactions with specific biomolecules. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, it can inhibit monooxygenases by binding to their heme groups, thereby preventing the oxidation of substrates. Additionally, 2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide can change over time. This compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperatures or exposure to light. Long-term studies have shown that 2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage lead to toxicity rather than enhanced therapeutic effects .
Metabolic Pathways
2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide is involved in various metabolic pathways, including those mediated by monooxygenases and other oxidative enzymes. This compound can be metabolized to form reactive intermediates, which can further interact with cellular components. The metabolic flux and levels of metabolites can be affected by the presence of 2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide, leading to alterations in cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide is transported and distributed through interactions with specific transporters and binding proteins. This compound can accumulate in certain cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. The localization and accumulation of 2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide can influence its activity and function within the cell .
Subcellular Localization
The subcellular localization of 2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can induce apoptosis by disrupting mitochondrial membrane potential and activating apoptotic pathways. The precise localization of 2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide can determine its effectiveness in modulating cellular processes .
特性
IUPAC Name |
2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O4S/c1-25-15-5-3-2-4-11(15)14-9-26-17(19-14)20-16(22)12-8-10(21(23)24)6-7-13(12)18/h2-9H,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCKUODNZKNGGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,3,3-trifluoropropanamide](/img/structure/B2517736.png)




![3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-(3-phenylpropyl)urea](/img/structure/B2517747.png)

![8-Chloro-3-(2-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2517750.png)

![N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2517752.png)
![2-(4-fluorophenoxy)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]acetamide](/img/structure/B2517753.png)

![N-[5-(2H-1,3-benzodioxole-5-amido)-2-fluorophenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2517758.png)
![3-[3-(Aminomethyl)phenyl]propanoic acid hydrochloride](/img/structure/B2517759.png)
